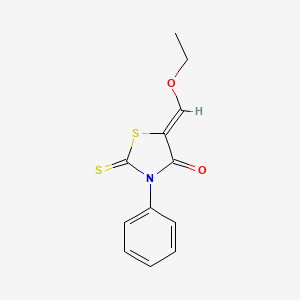![molecular formula C23H23ClN4O2S B12007594 8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)
8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C23H23ClN4O2S and a molecular weight of 454.982 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
The synthesis of 8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the purine core: This involves the condensation of appropriate amines and aldehydes to form the purine ring system.
Introduction of substituents: The 4-chlorobenzylthio group and the 3-phenylpropyl group are introduced through nucleophilic substitution reactions.
Final modifications: The final product is obtained after purification and characterization steps.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:
7-(4-CL-BENZYL)8-((4-F-BENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar purine core but different substituents, leading to variations in its chemical and biological properties.
7(4-CL-BENZYL)-1,3-DIMETHYL-8-((3-PH-PROPYL)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE: Another closely related compound with slight differences in the substitution pattern, affecting its reactivity and applications.
The uniqueness of 8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN4O2S |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-6-9-16-7-4-3-5-8-16)22(25-20)31-15-17-10-12-18(24)13-11-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3 |
InChI Key |
OQTAOKVPAIOSOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
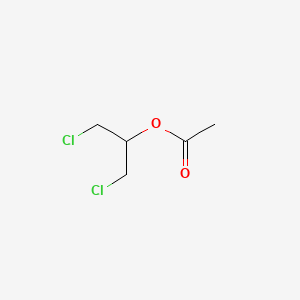
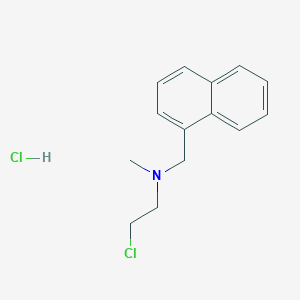
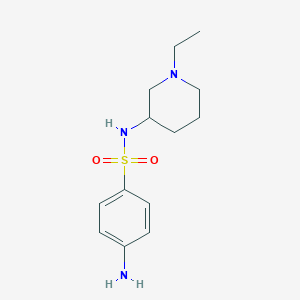
![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
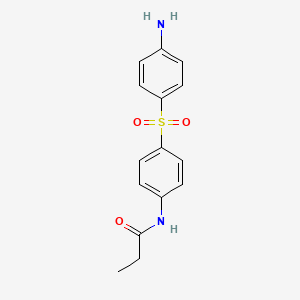
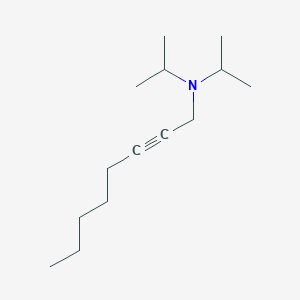
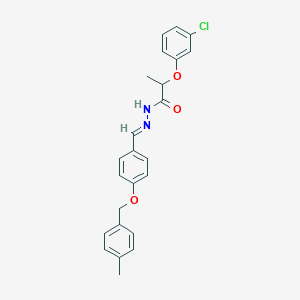
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)
